tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20150326
InChI: InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16)
SMILES:
Molecular Formula: C13H19N5O2
Molecular Weight: 277.32 g/mol

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC20150326

Molecular Formula: C13H19N5O2

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate -

Specification

Molecular Formula C13H19N5O2
Molecular Weight 277.32 g/mol
IUPAC Name tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate
Standard InChI InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16)
Standard InChI Key VDCFPCAPIOOABA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)N)N(C=N2)C

Introduction

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a complex organic compound featuring a tert-butyl group attached to a carbamate functional group, which is further linked to an imidazo[4,5-c]pyridine moiety. This structure is significant in medicinal chemistry due to its potential pharmacological applications. The compound has a molecular formula of C₁₃H₁₈N₅O₂ and a molecular weight of approximately 403.22 g/mol.

Synthesis Methods

The synthesis of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of tert-butyl carbamate with 6-amino-1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid under specific conditions. This process often requires the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the desired product.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form oxidized products.

  • Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Reaction TypeReagentsConditions
OxidationKMnO₄, H₂O₂Various solvents, temperatures
ReductionNaBH₄, LiAlH₄Ethanol or THF, controlled temperature
SubstitutionAlkyl halides, acyl chloridesDCM or THF, room temperature to reflux

Biological Activity and Applications

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate exhibits significant biological activity, including:

  • Antibacterial Properties: The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.

  • Anticancer Potential: It may inhibit the growth of cancer cells by targeting specific molecular pathways.

  • Enzyme Inhibition: The compound can interact with enzymes, affecting associated biological pathways.

Biological ActivityTargetMechanism
AntibacterialGram-positive bacteriaInhibition of bacterial enzyme function
AnticancerCancer cellsInhibition of cell signaling pathways
Enzyme InhibitionSpecific enzymesBinding to the active site, inhibiting enzyme activity

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